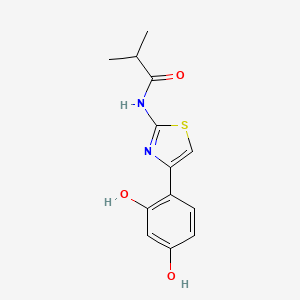
(3-Chloro-5-(difluoromethoxy)phenyl)methanol
概要
説明
(3-Chloro-5-(difluoromethoxy)phenyl)methanol: is an organic compound with the molecular formula C8H7ClF2O2 and a molecular weight of 208.59 g/mol . This compound is characterized by the presence of a chloro group, a difluoromethoxy group, and a hydroxyl group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-5-(difluoromethoxy)phenyl)methanol typically involves the introduction of the chloro and difluoromethoxy groups onto a benzene ring, followed by the addition of a hydroxyl group. One common method involves the reaction of 3-chlorophenol with difluoromethyl ether under specific conditions to introduce the difluoromethoxy group. This is followed by a reduction reaction to convert the resulting intermediate into this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
化学反応の分析
Types of Reactions: (3-Chloro-5-(difluoromethoxy)phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chloro or difluoromethoxy groups.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chloro group.
Major Products:
Oxidation: Formation of (3-Chloro-5-(difluoromethoxy)phenyl)ketone.
Reduction: Formation of (3-Chloro-5-(difluoromethoxy)phenyl)methane.
Substitution: Formation of (3-Amino-5-(difluoromethoxy)phenyl)methanol.
科学的研究の応用
Chemistry: (3-Chloro-5-(difluoromethoxy)phenyl)methanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new chemical entities.
Biology: In biological research, this compound is used to study the effects of chloro and difluoromethoxy groups on biological systems. It serves as a model compound for understanding the interactions of similar structures with biological targets.
Medicine: The compound is investigated for its potential therapeutic properties. Its derivatives are studied for their activity against various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its unique chemical properties make it a valuable building block for the synthesis of complex molecules.
作用機序
The mechanism of action of (3-Chloro-5-(difluoromethoxy)phenyl)methanol involves its interaction with specific molecular targets. The chloro and difluoromethoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The hydroxyl group can form hydrogen bonds with biological molecules, enhancing its activity. The pathways involved in its mechanism of action include inhibition of specific enzymes and modulation of receptor activity .
類似化合物との比較
- (3-Chloro-4-(difluoromethoxy)phenyl)methanol
- (3-Chloro-5-(trifluoromethoxy)phenyl)methanol
- (3-Chloro-5-(difluoromethoxy)phenyl)ethanol
Comparison: (3-Chloro-5-(difluoromethoxy)phenyl)methanol is unique due to the specific positioning of the chloro and difluoromethoxy groups on the benzene ring. This positioning affects its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound for research and industrial applications .
特性
IUPAC Name |
[3-chloro-5-(difluoromethoxy)phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O2/c9-6-1-5(4-12)2-7(3-6)13-8(10)11/h1-3,8,12H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDICSDVXNRHBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)F)Cl)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S,4R)-1-azabicyclo[2.2.1]heptan-3-ol](/img/structure/B3322140.png)








![Ethyl 6-carbamothioylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3322193.png)

![9-([1,1'-Biphenyl]-4-yl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole](/img/structure/B3322207.png)

![2-[1-(3-methoxypropyl)piperidin-4-yl]-5-(1-propan-2-ylindazol-3-yl)-1,3,4-oxadiazole;oxalic acid](/img/structure/B3322235.png)
